1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane
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Overview
Description
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane is an organosilicon compound characterized by the presence of two ethylene groups and four butoxy groups attached to a disiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane typically involves the hydrolysis of corresponding chlorosilanes or alkoxysilanes. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity. For instance, the hydrolysis of vinyldimethylmethoxysilane can be a starting point, followed by further functionalization to introduce butoxy groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis and condensation reactions, utilizing specialized reactors to maintain optimal reaction conditions. The process may also include purification steps such as distillation or crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may involve the conversion of vinyl groups to ethyl groups.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) may be employed.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various siloxanes, silanols, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a ligand in organometallic chemistry.
Biology: The compound can be utilized in the development of biocompatible materials and drug delivery systems.
Medicine: Research into its potential as a component in medical devices and implants is ongoing.
Mechanism of Action
The mechanism by which 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl groups can participate in polymerization reactions, while the butoxy groups provide hydrophobic characteristics that influence the compound’s behavior in various environments. The pathways involved may include catalytic cycles in organometallic reactions or interactions with biological macromolecules .
Comparison with Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has methyl groups instead of butoxy groups and is used as a ligand in homogeneous catalysis.
1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane: Similar in structure but with ethoxy and octyl groups, used in different industrial applications.
Uniqueness: 1,1,3,3-Tetrabutoxy-1,3-diethenyldisiloxane is unique due to its combination of vinyl and butoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring specific hydrophobicity and reactivity profiles .
Properties
CAS No. |
54802-60-7 |
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Molecular Formula |
C20H42O5Si2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
dibutoxy-[dibutoxy(ethenyl)silyl]oxy-ethenylsilane |
InChI |
InChI=1S/C20H42O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h11-12H,5-10,13-20H2,1-4H3 |
InChI Key |
LROKCRPMAYBAOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](C=C)(OCCCC)O[Si](C=C)(OCCCC)OCCCC |
Origin of Product |
United States |
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